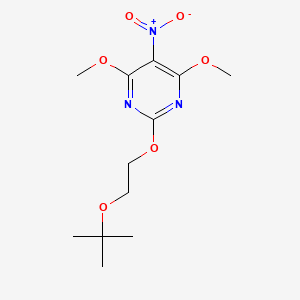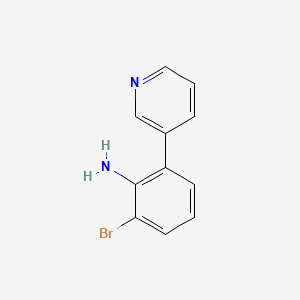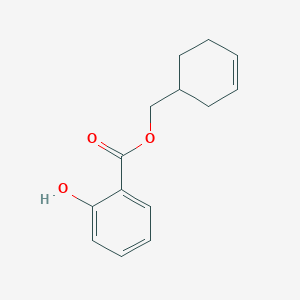
(Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate typically involves the esterification reaction between 2-hydroxybenzoic acid and (cyclohex-3-en-1-yl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-hydroxybenzoic acid and (cyclohex-3-en-1-yl)methanol.
Oxidation: The cyclohexene ring can be oxidized to form a diol or further oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and (cyclohex-3-en-1-yl)methanol.
Oxidation: Cyclohexane-1,2-diol or cyclohexanone.
Reduction: (Cyclohex-3-en-1-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs, particularly those with anti-inflammatory and analgesic properties.
Cosmetics: Due to its potential skin-soothing properties, it can be incorporated into cosmetic formulations.
Chemical Research: It serves as a model compound for studying esterification reactions and the behavior of esters under different chemical conditions.
Wirkmechanismus
The mechanism of action of (Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate largely depends on its hydrolysis to release 2-hydroxybenzoic acid, which is known for its anti-inflammatory and analgesic properties. The molecular targets include cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins that mediate inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-hydroxybenzoate: An ester of 2-hydroxybenzoic acid with methanol.
Ethyl 2-hydroxybenzoate: An ester of 2-hydroxybenzoic acid with ethanol.
Cyclohexyl 2-hydroxybenzoate: An ester of 2-hydroxybenzoic acid with cyclohexanol.
Uniqueness
(Cyclohex-3-en-1-yl)methyl 2-hydroxybenzoate is unique due to the presence of the cyclohexene ring, which imparts different chemical properties compared to its saturated counterparts
Eigenschaften
CAS-Nummer |
837364-24-6 |
|---|---|
Molekularformel |
C14H16O3 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
cyclohex-3-en-1-ylmethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C14H16O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-2,4-5,8-9,11,15H,3,6-7,10H2 |
InChI-Schlüssel |
ADZXGRHWUYYFKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)COC(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)
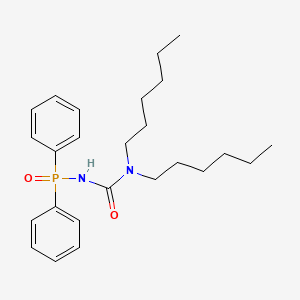

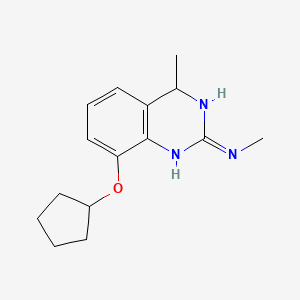
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
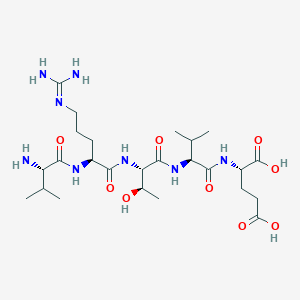

![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
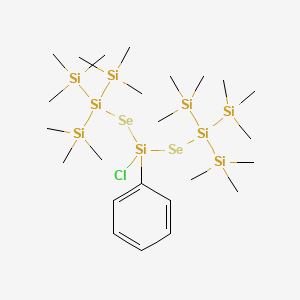

![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)
